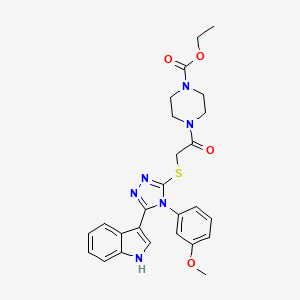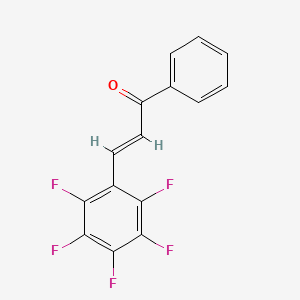
2,3,4,5,6-Pentafluorochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorochalcone is an aromatic ketone with the IUPAC name (Z)-3-(perfluorophenyl)-1-phenylprop-2-en-1-one . It has a molecular weight of 298.21 . It is a solid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings linked by an aliphatic three-carbon chain . The InChI code is 1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6- .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 298.21 .Scientific Research Applications
Synthesis and Polymer Development
2,3,4,5,6-Pentafluorochalcone has been utilized in the synthesis of novel fluorinated polymers. These polymers exhibit remarkable properties like high thermal stability and excellent solubility in common solvents. For example, Kimura et al. (2001) reported the synthesis of fluorinated poly(ether nitrile)s derived from 2,3,4,5,6-pentafluorobenzonitrile, showcasing their high thermal stabilities and solubility in common solvents (Kimura et al., 2001).
Material Science and Surface Engineering
The compound has also found applications in material science, particularly in the development of materials with low surface energy. Borkar et al. (2004) described the synthesis of highly fluorinated styrene-based materials prepared by atom transfer radical polymerization, highlighting their low surface energy and potential in coatings and other material applications (Borkar et al., 2004).
Chemical Modification and Functionalization
In chemical research, the ability to modify and functionalize polymers is crucial. Noy et al. (2019) demonstrated that 2,3,4,5,6-pentafluorobenzyl group in polymers can undergo efficient sequential postpolymerization modification, indicating its versatility for various chemical modifications (Noy et al., 2019).
Development of Copolymers
The creation of copolymers using 2,3,4,5,6-pentafluorostyrene (PFS) has been explored. Agarwal et al. (2005) reported on the synthesis and properties of copolymers of PFS and N-phenylmaleimide, which combined high hydrophobicity with a high glass transition temperature (Agarwal et al., 2005).
Fluorination Reactions and Derivative Synthesis
The compound's use in the synthesis of fluorinated derivatives has been a subject of interest. Farran et al. (2009) explored the diastereoselective synthesis of pentafluoroheptanes, demonstrating the compound's role in creating structurally complex fluorinated molecules (Farran et al., 2009).
Photoreactivity and Surface Chemistry
The photoreactivity of this compound and its derivatives has been studied, especially in solid states. Cesarin-Sobrinho and Netto-Ferreira (2002) investigated the photolysis of fluorinated chalcones in the solid state, highlighting the potential applications in photochemistry (Cesarin-Sobrinho & Netto-Ferreira, 2002).
Advanced Materials and Sensing Technologies
This compound is also involved in the development of advanced materials for sensing applications. Koren et al. (2012) utilized it in the creation of stable optical oxygen sensing materials, demonstrating the compound's utility in sensor technology (Koren et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFBHNILKPQLI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
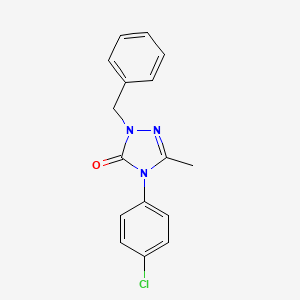
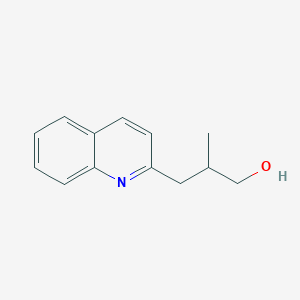
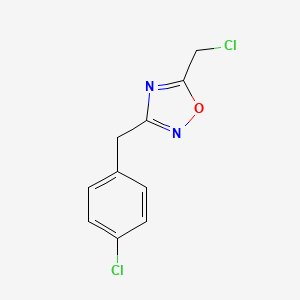
![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

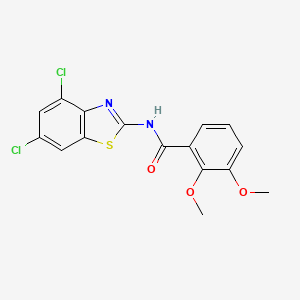
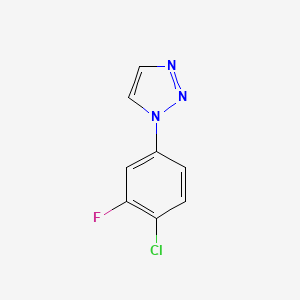
![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3015452.png)
![4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B3015454.png)
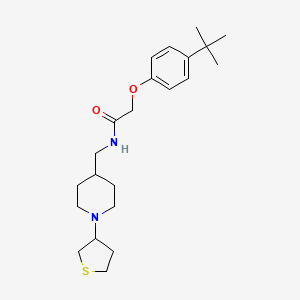
![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)
